molecular formula C25H20FNO3 B2356753 3-(4-Fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one CAS No. 904434-11-3

3-(4-Fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2356753
CAS No.: 904434-11-3
M. Wt: 401.437
InChI Key: KITQUZHFHHIAQV-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorobenzoyl group, a methoxybenzyl group, and a methylquinolinone core

Preparation Methods

The synthesis of 3-(4-Fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the Fluorobenzoyl Group: This step involves the acylation of the quinoline core using 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Methoxybenzyl Group: This can be done through a nucleophilic substitution reaction where the quinoline derivative reacts with 4-methoxybenzyl chloride under basic conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated reactors and continuous flow techniques.

Chemical Reactions Analysis

3-(4-Fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The fluorobenzoyl and methoxybenzyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 3-(4-Fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one include:

    3-(4-fluorobenzoyl)-1-benzyl-6-methylquinolin-4(1H)-one: Lacks the methoxy group, which may affect its biological activity.

    3-(4-chlorobenzoyl)-1-(4-methoxybenzyl)-6-methylquinolin-4(1H)-one: The chlorine atom may alter its reactivity and binding properties.

    3-(4-fluorobenzoyl)-1-(4-methoxybenzyl)-quinolin-4(1H)-one: Lacks the methyl group, which may influence its chemical stability and solubility.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO3/c1-16-3-12-23-21(13-16)25(29)22(24(28)18-6-8-19(26)9-7-18)15-27(23)14-17-4-10-20(30-2)11-5-17/h3-13,15H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITQUZHFHHIAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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